2-Chloro-4-nitropyridin-3-OL
Overview
Description
2-Chloro-4-nitropyridin-3-ol is a chemical compound with the molecular formula C5H3ClN2O3 . It is a solid substance and has a molecular weight of 174.54 .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-nitropyridin-3-ol is 1S/C5H3ClN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H . This indicates the connectivity and hydrogen count of the molecule’s atoms.Chemical Reactions Analysis
While specific reactions involving 2-Chloro-4-nitropyridin-3-OL are not available, nitropyridines in general can undergo various reactions. For instance, they can react with SO2/HSO3– in water to yield 3-nitropyridine .Physical And Chemical Properties Analysis
2-Chloro-4-nitropyridin-3-ol is a solid substance . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Molecular Structure and Solid State Analysis
2-Chloro-4-nitropyridine N-oxide has been characterized to have the nitro group essentially coplanar with the aromatic ring, indicating a minimal twist angle. The molecular packing displays a herringbone pattern, characteristic of its solid-state behavior, without short contacts, hydrogen bonds, or π–π interactions (Shafer, Lynch, & Padgett, 2018).
Synthesis and Structural Features
A novel synthesis protocol for 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, derived from 2-Chloro-4-nitropyridin-3-ol, demonstrates its application in creating complex structures. This synthesis is accompanied by a detailed analysis of its solid-state structure, highlighting its potential in the development of new materials (Jukić et al., 2010).
Electronic and Vibrational Properties
Comprehensive studies on the electronic properties, including HOMO-LUMO energies and global descriptors, alongside vibrational wavenumbers and NMR analyses, suggest the compound's significance in materials science. Its high hyperpolarizability suggests potential applications in non-linear optical materials (Velraj, Soundharam, & Sridevi, 2015).
Chemical Reactions and Intermediates
Research on the reactions of 2-Chloro-4-nitropyridin-3-ol, including its role in the p-Methoxybenzylation of hydroxy groups, showcases its versatility as a reagent. The compound efficiently reacts with various hydroxy groups under mild conditions, yielding high-purity products, indicating its utility in synthetic organic chemistry (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-nitropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEVMHYTZHHEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617776 | |
Record name | 2-Chloro-4-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitropyridin-3-OL | |
CAS RN |
15128-85-5 | |
Record name | 2-Chloro-4-nitropyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-nitropyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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